Methyl 2-bromomethylbenzoate
Overview
Description
Synthesis Analysis
Methyl 2-bromomethylbenzoate can be synthesized through various chemical routes. One approach involves the reaction of 2-methylbenzoic acid with bromine, utilizing a free radical mechanism under light or with azobisisobutyronitrile (AIBN) as an initiator to yield 2-(bromomethyl)benzoic acid, which can subsequently be esterified to form the target compound (Wang Ping, 2011). Another method described involves the bromination of methyl 4-methylbenzoate with N-bromosuccinimide (NBS), optimizing the reaction conditions to achieve high yields of Methyl 4-(bromomethyl)benzoate (Bi Yun-mei, 2012).
Molecular Structure Analysis
The molecular structure and vibrational properties of compounds similar to Methyl 2-bromomethylbenzoate have been studied using density functional theory (DFT). These studies provide insights into the vibrational modes, molecular dynamics, and electronic properties of the molecule. For instance, the molecular structure, vibrational spectra, and hyperpolarizability of related bromobenzoate esters have been investigated, highlighting the significance of hyper conjugative interactions and charge delocalization in these molecules (A. Saxena, Megha Agrawal, Archana Gupta, 2015).
Chemical Reactions and Properties
Methyl 2-bromomethylbenzoate undergoes various chemical reactions, leveraging its bromomethyl group for further functionalization. It participates in nucleophilic substitution reactions, allowing the introduction of various nucleophiles into the molecule. The presence of the ester group also enables reactions such as hydrolysis and reduction, offering pathways to modify the ester functionality or convert it into other functional groups.
Physical Properties Analysis
While specific studies on the physical properties of Methyl 2-bromomethylbenzoate are not directly mentioned, related research on bromobenzoates provides valuable context. Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds in different environments and their applicability in synthesis and material science.
Chemical Properties Analysis
The chemical properties of Methyl 2-bromomethylbenzoate, including its reactivity and stability, are influenced by its functional groups. The bromomethyl group enhances its reactivity, making it a versatile intermediate for coupling reactions and the synthesis of more complex molecules. Stability studies, such as those performed on similar compounds, shed light on the conditions under which these materials can be handled and stored without degradation.
Scientific Research Applications
It has been used as a key intermediate in the synthesis of anti-cancer drugs inhibiting thymidylate synthase (Cao, 2004).
The compound played a role in the detection and quantification of genotoxic impurities in lenalidomide, a drug used for certain cancers and immune disorders (Gaddam et al., 2020).
Its application in the synthesis of (±)-Bharatamin through a process involving alkylation and spontaneous intramolecular cyclization was demonstrated (Reimann et al., 1996).
Methyl 2-bromomethylbenzoate was used in the synthesis of various compounds with antihypertensive α-blocking activity, showcasing its importance in medicinal chemistry (Abdel-Wahab et al., 2008).
Its derivatives, such as Methyl 4-Bromo-2-methoxybenzoate, were synthesized for potential applications in pharmaceuticals (Chen, 2008).
The compound was utilized in the synthesis of intermediates of Bifendate, a liver-protecting drug (Bao, 2013).
Methyl 2-bromomethylbenzoate played a role in vibrational studies and molecular properties analysis, contributing to understanding molecular dynamics in materials science (Saxena et al., 2015).
It was involved in the synthesis of 2-aminothiazole derivatives with antitumor activities, highlighting its relevance in cancer research (Li et al., 2016).
Safety And Hazards
Methyl 2-bromomethylbenzoate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Methyl 2-bromomethylbenzoate is primarily used in research and development, particularly in the synthesis of various compounds in the pharmaceutical and agrochemical industries . Its future directions will likely continue in these areas, with potential expansion as new applications and properties are discovered.
properties
IUPAC Name |
methyl 2-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASDIPENBEWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370515 | |
Record name | Methyl 2-bromomethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromomethylbenzoate | |
CAS RN |
2417-73-4 | |
Record name | Methyl 2-bromomethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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